Methyl 4-cyanobutanoate

Organic Synthesis Medicinal Chemistry Building Block Selection

Methyl 4-cyanobutanoate (CAS 41126-15-2) is an aliphatic organic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol. It features a linear four-carbon chain terminated by a methyl ester at one end and a nitrile (cyano) group at the other.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 41126-15-2
Cat. No. B2777524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyanobutanoate
CAS41126-15-2
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCOC(=O)CCCC#N
InChIInChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3
InChIKeyUKLXOVLDIFDCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Cyanobutanoate (CAS 41126-15-2): A Versatile C6 Nitrile-Ester Building Block for Organic Synthesis and Pharmaceutical Intermediates


Methyl 4-cyanobutanoate (CAS 41126-15-2) is an aliphatic organic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol [1]. It features a linear four-carbon chain terminated by a methyl ester at one end and a nitrile (cyano) group at the other. This bifunctional architecture enables a range of synthetic transformations, including hydrolysis of the ester, reduction of the nitrile, and participation in nucleophilic additions [1]. It is supplied as a colorless to pale yellow liquid with a typical commercial purity of ≥98% , and is primarily utilized as a research chemical and building block in medicinal chemistry and agrochemical development [1].

Methyl 4-Cyanobutanoate (CAS 41126-15-2) Procurement: Why Simple Nitrile-Ester Analogs Fail as Drop-in Replacements


Substituting methyl 4-cyanobutanoate with a closely related analog such as methyl 5-cyanopentanoate (one carbon longer) or ethyl 4-cyanobutanoate (different ester) is not chemically equivalent. The chain length directly impacts the spatial separation of the ester and nitrile functional groups, altering the geometry and conformational flexibility of the resulting intermediates in cyclization or coupling reactions [1]. Furthermore, the choice of methyl ester versus ethyl ester affects both the lipophilicity (LogP) of the molecule and the steric environment during hydrolysis or transesterification, potentially shifting reaction kinetics and yields [2]. Simply substituting a similar compound without verifying the downstream impact of these subtle structural differences can lead to failed syntheses, lower yields, or altered pharmacological properties in the final target molecule.

Methyl 4-Cyanobutanoate (CAS 41126-15-2) Quantitative Differentiation Data Sheet: Head-to-Head Comparisons vs. Closest Analogs


Methyl 4-Cyanobutanoate vs. Methyl 5-Cyanopentanoate: Comparative Molecular Weight and Rotatable Bond Analysis for Chain Length Optimization

Methyl 4-cyanobutanoate possesses a molecular weight of 127.14 g/mol and 4 rotatable bonds [1]. Its closest homolog, methyl 5-cyanopentanoate (CAS 3009-88-9), has a molecular weight of 141.17 g/mol and 5 rotatable bonds . This difference of one methylene unit translates to a 14.03 g/mol increase in molecular weight and one additional degree of conformational freedom. In synthetic pathways where molecular weight must be minimized or where rigidifying the intermediate is crucial for subsequent cyclization, the shorter chain provides a distinct advantage.

Organic Synthesis Medicinal Chemistry Building Block Selection

Methyl 4-Cyanobutanoate vs. Ethyl 4-Cyanobutanoate: Comparative Lipophilicity and Topological Polar Surface Area Analysis

Methyl 4-cyanobutanoate has a computed LogP (XLogP3) of 0.4 and a Topological Polar Surface Area (TPSA) of 50.1 Ų [1]. Ethyl 4-cyanobutanoate (CAS 10444-38-9) has a higher LogP of 1.0 . This difference of 0.6 LogP units indicates that the ethyl ester analog is approximately four times more lipophilic, which can significantly affect membrane permeability, aqueous solubility, and off-target binding. The methyl ester's lower lipophilicity may be preferable for targets requiring enhanced water solubility or for reducing non-specific binding.

Lipophilicity Drug Design LogP PSA

Methyl 4-Cyanobutanoate vs. 4-Cyanobutanoic Acid: Commercial Purity Benchmarking for Reproducible Synthesis

Methyl 4-cyanobutanoate is commercially available with a minimum purity specification of ≥98% from multiple suppliers, with some vendors reporting batch purities of 99.6–99.8% . Its free acid counterpart, 4-cyanobutanoic acid (CAS 39201-33-7), is typically supplied at 97% purity . This 1–2% difference in minimum purity, while seemingly small, can be critical in multi-step syntheses where side reactions from trace impurities could accumulate and reduce overall yield.

Chemical Procurement Purity Specification Reproducibility

Methyl 4-Cyanobutanoate vs. Methyl 3-Cyanopropanoate: Chain Length Impact on Biocatalytic Hydrolysis Selectivity

In biocatalytic studies, whole cells of Rhodococcus equi A4 were shown to chemoselectively hydrolyze the nitrile group of 3-substituted methyl 4-cyanobutanoates (four-carbon chain) to yield monomethyl glutarate derivatives [1]. The enzyme system's tolerance and selectivity are sensitive to the carbon chain length. While direct comparative data for the unsubstituted methyl 4-cyanobutanoate versus methyl 3-cyanopropanoate is not published, the study demonstrates that the four-carbon backbone is a viable substrate for this specific enzymatic transformation, whereas the three-carbon analog may exhibit different binding affinity and reaction rates due to altered distance between the ester and nitrile groups.

Biocatalysis Chemoenzymatic Synthesis Selectivity

Methyl 4-Cyanobutanoate (CAS 41126-15-2) Optimal Use Cases: Evidence-Based Application Scenarios for Procurement and Research Planning


Synthesis of γ-Aminobutyric Acid (GABA) Derivatives and Analogs

The four-carbon backbone of methyl 4-cyanobutanoate directly maps to the core structure of γ-aminobutyric acid (GABA). Reduction of the nitrile group yields a primary amine, while the ester can be hydrolyzed to a carboxylic acid or further derivatized. This makes it an ideal starting material for generating focused libraries of GABA analogs, where the methyl ester provides a convenient protecting group during the reduction step [1]. The compound's LogP of 0.4 and TPSA of 50.1 Ų suggest that resulting intermediates will fall within favorable drug-like property space [2].

Chemoenzymatic Synthesis of Chiral Glutarate Derivatives

As demonstrated by Martínková et al. (2001), 3-substituted methyl 4-cyanobutanoates are effective substrates for Rhodococcus equi A4 nitrilase, yielding monomethyl glutarates with high chemoselectivity [1]. This establishes the methyl 4-cyanobutanoate scaffold as a valuable platform for enzymatic desymmetrization or kinetic resolution, providing access to chiral building blocks for pharmaceuticals. The methyl ester is retained during the biocatalytic step, allowing for further orthogonal transformations [1].

Agrochemical Intermediate: Cyanobutyrate Herbicide Scaffold

Patents disclose that substituted cyanobutyrates, derived from a 4-cyanobutanoate core, exhibit herbicidal activity [1]. Methyl 4-cyanobutanoate serves as a convenient and commercially available entry point for synthesizing these agrochemical candidates. Its bifunctional nature allows for sequential elaboration of the ester (via amide formation or reduction) and the nitrile (via cycloaddition or hydrolysis) to generate diverse libraries for structure-activity relationship (SAR) studies [1].

Synthesis of Spacer-Modified Linkers for Bioconjugation and PROTACs

The four-carbon chain provides a defined spacer length between functional groups. Methyl 4-cyanobutanoate's molecular weight of 127.14 g/mol and four rotatable bonds offer a compact, moderately flexible linker [1]. This is particularly useful in the design of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where the spacer length and rigidity directly influence ternary complex formation and degradation efficiency [2]. The nitrile and ester groups can be orthogonally modified to attach a ligand for an E3 ligase and a target-binding warhead, respectively [2].

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